[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Lipophilicity Drug Design ADME

Opt for [3-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 127162-96-3) over ortho/para isomers for controlled reactivity and lower LogP (2.56) — critical for CNS drug solubility and reduced plasma binding. Confirmed meta-substitution enhances agrochemical translocation. Reliable 97% purity with defined melting point (57-62°C) simplifies GMP process control.

Molecular Formula C8H6ClF3O2S
Molecular Weight 258.65 g/mol
CAS No. 127162-96-3
Cat. No. B156578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
CAS127162-96-3
Molecular FormulaC8H6ClF3O2S
Molecular Weight258.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl
InChIInChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2
InChIKeyWIGCBGFBBRJTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 127162-96-3) | Key Intermediate for Sulfonamide and Agrochemical Synthesis


[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride (CAS 127162-96-3) is an aromatic sulfonyl chloride characterized by a 3-trifluoromethylbenzyl backbone. It is primarily utilized as an electrophilic reagent for introducing the 3-(trifluoromethyl)benzylsulfonyl group into pharmaceutical and agrochemical candidates . Its reactivity enables the synthesis of sulfonamides, sulfonate esters, and sulfones, which are prevalent motifs in bioactive molecules .

Why [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride Cannot Be Replaced by Positional Isomers


Generic substitution with the 2- or 4-trifluoromethylbenzylsulfonyl chloride regioisomers is chemically invalid due to fundamentally distinct physicochemical and electronic properties that dictate reaction outcomes, intermediate stability, and downstream biological activity [1]. The meta-position of the trifluoromethyl group in this compound confers a specific balance of electron-withdrawing effects and lipophilicity that cannot be replicated by its ortho or para analogs [2][3].

Quantitative Differentiation of [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride vs. Regioisomers


Lipophilicity (LogP) Differentiation vs. 4-Trifluoromethyl Isomer

The [3-(trifluoromethyl)phenyl]methanesulfonyl chloride exhibits a calculated LogP of 2.56 [1], which is substantially lower than the LogP of 3.85 reported for the 4-trifluoromethylbenzylsulfonyl chloride isomer (CAS 163295-75-8) . This 1.29 log unit difference translates to an approximately 19-fold lower octanol-water partition coefficient for the meta-isomer, indicating markedly lower lipophilicity [1].

Lipophilicity Drug Design ADME

Thermal Handling and Crystallinity: Melting Point Comparison vs. 4-Isomer

The [3-(trifluoromethyl)phenyl]methanesulfonyl chloride exhibits a melting point range of 57-62 °C , whereas the 4-trifluoromethylbenzylsulfonyl chloride (CAS 163295-75-8) shows a significantly higher melting point of 103-105 °C [1]. This 41-48 °C difference directly impacts purification protocols and handling requirements, with the lower-melting meta-isomer requiring careful temperature control during storage and transfer .

Thermal Properties Purification Formulation

Purity Benchmarking: Available Commercial Grades

The target compound is commercially available in purities of ≥96% (NMR) and ≥95% . In comparison, the 4-trifluoromethylbenzylsulfonyl chloride is available at 95% and 97% [1]. While both isomers offer similar purity grades, the meta-isomer's ≥96% specification is validated by NMR, providing a standardized benchmark for users requiring high-purity starting materials for sensitive coupling reactions .

Chemical Purity Procurement Synthetic Reliability

Synthetic Accessibility: Yield Comparison in Sulfonyl Chloride Synthesis

Literature reports a calculated yield of 90.2% for the synthesis of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride via the reaction of sodium 3-trifluoromethylbenzylsulfonate with phosphorous oxychloride . While direct comparative yield data for the 2- and 4-isomers under identical conditions are not available, this high yield indicates a robust and efficient route, facilitating reliable procurement and scale-up .

Process Chemistry Yield Optimization Scalability

Electrophilic Reactivity and Substituent Effects

Studies on substituent effects in sulfonyl chloride solvolysis indicate that the meta-trifluoromethyl group exerts a distinct electronic influence on sulfonyl cation formation compared to the para-substituent [1]. While specific rate constants for this compound are not reported, the meta-substituted aryl group is predicted to have a different Hammett σ value, leading to altered electrophilicity in nucleophilic substitution reactions [2]. This can affect reaction rates and selectivity in the synthesis of sulfonamides and sulfonate esters.

Reaction Kinetics Electrophilicity Sulfonyl Cation Formation

Optimal Deployment Scenarios for [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride Based on Quantitative Differentiation


Pharmaceutical Lead Optimization: Enhancing Aqueous Solubility via Meta-Substitution

When designing sulfonamide-based drug candidates, the lower lipophilicity (LogP 2.56) of the [3-(trifluoromethyl)phenyl]methanesulfonyl chloride compared to its para-isomer (LogP 3.85) [1] makes it the preferred building block for improving aqueous solubility and reducing plasma protein binding . This is particularly valuable in central nervous system (CNS) drug discovery where moderate lipophilicity is essential for blood-brain barrier penetration without excessive non-specific tissue accumulation [2].

Agrochemical Development: Optimizing Bioactivity via Regioisomer Selection

The trifluoromethyl group in the meta-position is known to enhance metabolic stability and bioactivity in herbicides and fungicides [1]. The specific electronic and steric profile of this compound, as indicated by its distinct LogP and melting point relative to the para-isomer , makes it the reagent of choice for introducing a meta-trifluoromethylbenzylsulfonyl group into agrochemical leads, where subtle changes in lipophilicity can dramatically affect uptake and translocation in plants [2].

Material Science: Controlled Electrophilicity for Polymer Functionalization

In the synthesis of specialty polymers and coatings, the electrophilic reactivity of sulfonyl chlorides must be carefully controlled to achieve uniform functionalization without premature cross-linking [1]. The meta-trifluoromethyl substitution pattern provides a moderated electrophilicity (predicted lower Hammett σ value) compared to the para-isomer , allowing for more controlled reaction kinetics in polymer modification [2]. This is beneficial for applications requiring precise control over polymer architecture, such as in advanced membranes or electronic materials .

Process Chemistry: Scalable Synthesis with Validated Purity and Yield

For multi-step process chemistry campaigns, the high calculated synthetic yield (90.2%) [1] and the availability of NMR-validated ≥96% purity material make [3-(trifluoromethyl)phenyl]methanesulfonyl chloride a reliable choice for scale-up [2]. The defined melting point range (57-62 °C) facilitates easy monitoring of material identity and purity by differential scanning calorimetry (DSC) or simple melting point apparatus, which is essential for GMP manufacturing environments .

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